molecular formula C13H15ClO3 B12073120 3-Chloro-2-(cyclopentylmethoxy)benzoic acid

3-Chloro-2-(cyclopentylmethoxy)benzoic acid

Cat. No.: B12073120
M. Wt: 254.71 g/mol
InChI Key: QJJZDHFCZQWJNT-UHFFFAOYSA-N
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Description

3-Chloro-2-(cyclopentylmethoxy)benzoic acid is an organic compound with the molecular formula C14H15ClO3 It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a chlorine atom, and the hydrogen atom at the 2-position is replaced by a cyclopentylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(cyclopentylmethoxy)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-chlorobenzoic acid.

    Etherification: The 3-chlorobenzoic acid undergoes etherification with cyclopentylmethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale etherification reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(cyclopentylmethoxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or dimethyl sulfoxide.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Conditions typically involve acidic or basic media and controlled temperatures.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst. Conditions typically involve anhydrous solvents and controlled temperatures.

Major Products Formed

    Substitution Reactions: Products include substituted benzoic acids, such as 3-amino-2-(cyclopentylmethoxy)benzoic acid.

    Oxidation Reactions: Products include carboxylic acids and ketones, such as 3-chloro-2-(cyclopentylmethoxy)benzaldehyde.

    Reduction Reactions: Products include alcohols and alkanes, such as 3-chloro-2-(cyclopentylmethoxy)benzyl alcohol.

Scientific Research Applications

3-Chloro-2-(cyclopentylmethoxy)benzoic acid has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is used in the study of biological pathways and the development of new biochemical assays. It is also used as a probe to study enzyme-substrate interactions.

    Medicine: The compound has potential applications in the development of new pharmaceuticals, particularly as anti-inflammatory and analgesic agents. It is also being investigated for its potential use in the treatment of various diseases, such as cancer and cardiovascular diseases.

    Industry: The compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(cyclopentylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenases (COX), which are involved in the production of pro-inflammatory mediators. By inhibiting these enzymes, the compound can reduce inflammation and pain. Additionally, the compound may interact with other molecular targets, such as nuclear receptors and ion channels, to exert its effects.

Comparison with Similar Compounds

3-Chloro-2-(cyclopentylmethoxy)benzoic acid can be compared with other similar compounds, such as:

    3-Chloro-2-methoxybenzoic acid: This compound lacks the cyclopentylmethoxy group and has different chemical and biological properties.

    2-(Cyclopentylmethoxy)benzoic acid: This compound lacks the chlorine atom at the 3-position and has different reactivity and applications.

    3-Chloro-2-(methoxymethyl)benzoic acid: This compound has a methoxymethyl group instead of a cyclopentylmethoxy group, resulting in different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C13H15ClO3

Molecular Weight

254.71 g/mol

IUPAC Name

3-chloro-2-(cyclopentylmethoxy)benzoic acid

InChI

InChI=1S/C13H15ClO3/c14-11-7-3-6-10(13(15)16)12(11)17-8-9-4-1-2-5-9/h3,6-7,9H,1-2,4-5,8H2,(H,15,16)

InChI Key

QJJZDHFCZQWJNT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COC2=C(C=CC=C2Cl)C(=O)O

Origin of Product

United States

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